

AF488 Amine Reactive Dyes for Flow Cytometry Analysis: Application Notes and Protocols

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Compound of Interest

Compound Name: AF488 amine

Cat. No.: B12373632

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Introduction

Alexa Fluor™ 488 (AF488) is a bright, photostable, green-fluorescent dye widely utilized in flow cytometry.^{[1][2]} Its excitation and emission spectra are well-suited for the standard 488 nm blue laser found in most flow cytometers.^[1] The amine-reactive forms of AF488, such as N-hydroxysuccinimidyl (NHS) esters, are particularly valuable for covalently labeling proteins, antibodies, and cell surface amines, enabling a variety of applications from immunophenotyping to cell viability and proliferation assays.^{[2][3][4]} This document provides detailed protocols and application notes for the use of amine-reactive AF488 dyes in flow cytometry.

Key Properties of AF488

Quantitative data regarding the spectral and physical properties of AF488 are summarized in the table below for easy reference.

Property	Value	Reference(s)
Excitation Maximum (λ_{ex})	~494-499 nm	[1]
Emission Maximum (λ_{em})	~517-520 nm	[1]
Extinction Coefficient	~73,000 $\text{cm}^{-1}\text{M}^{-1}$	[3]
Fluorescence Quantum Yield	~0.92	[1]
Optimal pH Range	4-10	[3][5]
Reactive Group (common)	N-hydroxysuccinimidyl (NHS) ester	[3][4]
Target for Labeling	Primary amines (e.g., lysine residues on proteins)	[4][6]

Applications in Flow Cytometry

Amine-reactive AF488 dyes are versatile tools for a range of flow cytometry applications, including:

- Immunophenotyping: Conjugating AF488 to primary or secondary antibodies allows for the identification and quantification of specific cell populations based on the expression of cell surface or intracellular markers.[1]
- Cell Viability: Amine-reactive dyes can distinguish between live and dead cells. In live cells with intact membranes, only surface proteins are labeled, resulting in dim fluorescence. In dead cells with compromised membranes, the dye can enter the cell and react with abundant intracellular proteins, leading to a much brighter signal.[1][7]
- Cell Proliferation: Dyes like carboxyfluorescein diacetate succinimidyl ester (CFDA-SE) passively diffuse into cells and are cleaved by intracellular esterases to become fluorescent and amine-reactive. The dye is then covalently attached to intracellular proteins and is distributed equally between daughter cells upon division, allowing for the tracking of cell proliferation.[8][9]

Experimental Protocols

Protocol 1: Antibody Conjugation with AF488 NHS Ester

This protocol describes the conjugation of AF488 NHS ester to a primary antibody.

Materials:

- Antibody to be labeled (at 2-10 mg/mL in an amine-free buffer like PBS)[10]
- AF488 NHS Ester[10]
- Anhydrous dimethyl sulfoxide (DMSO)[10]
- Reaction Buffer: 1 M sodium bicarbonate, pH 8.3-8.5[10][11]
- Purification column (e.g., Sephadex G-25) or dialysis equipment[10]
- Phosphate-buffered saline (PBS), pH 7.2-7.4[10]

Procedure:

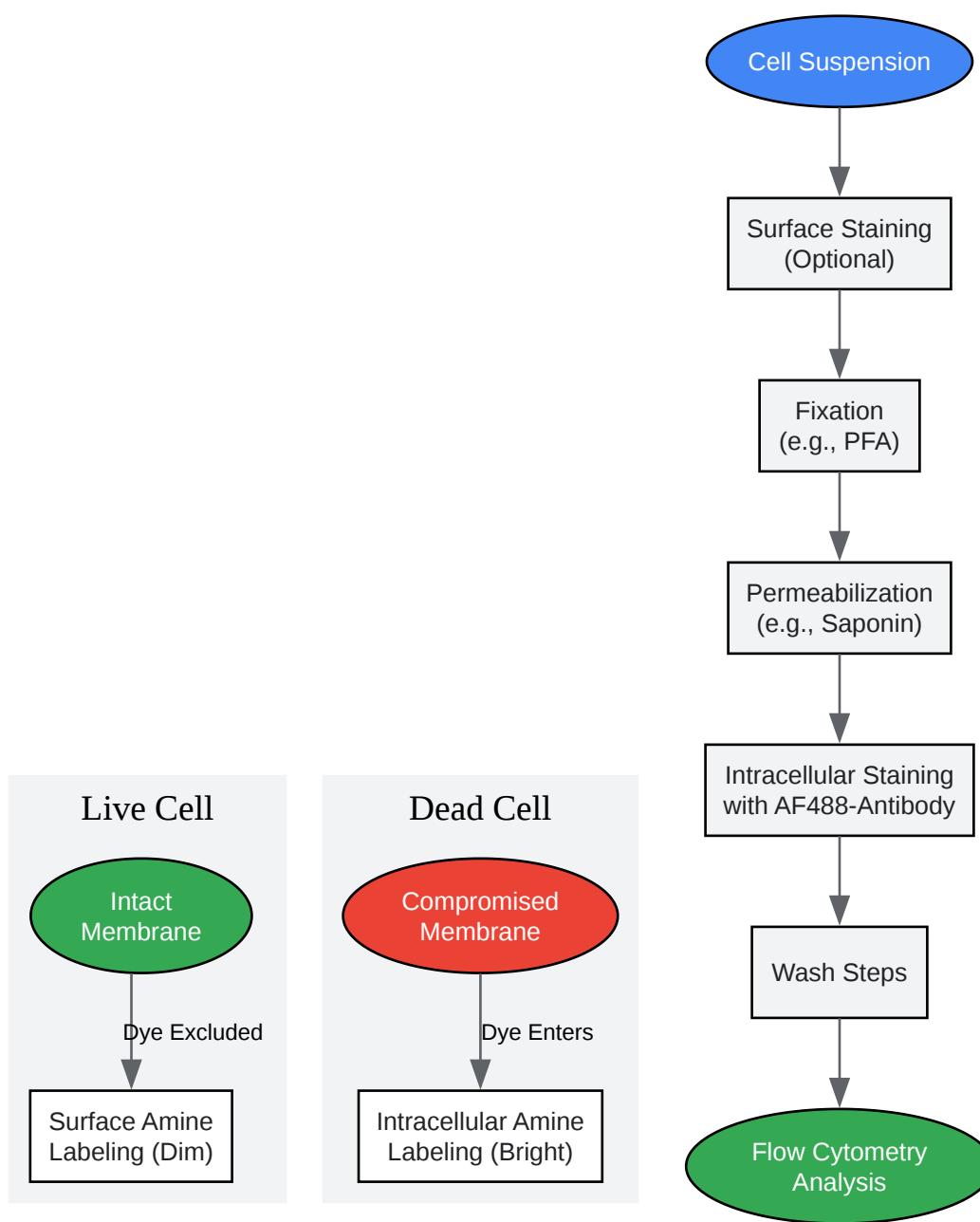
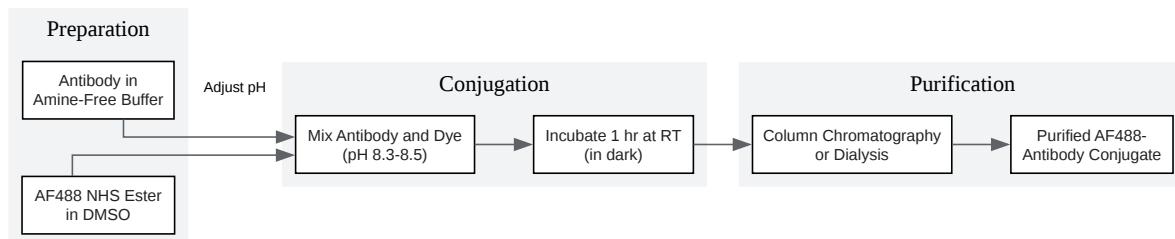
- Prepare the Antibody:
 - If the antibody is in a buffer containing primary amines (e.g., Tris or glycine), it must be dialyzed against PBS.[10]
 - Adjust the antibody concentration to 2-10 mg/mL in PBS.[10]
 - Add 1/10th volume of 1 M sodium bicarbonate to the antibody solution to raise the pH to ~8.3.[11]
- Prepare the AF488 NHS Ester Stock Solution:
 - Dissolve the AF488 NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.[11] This should be done immediately before use.[12]
- Conjugation Reaction:
 - A typical starting molar ratio of dye to protein is 10:1.[10] This ratio may need to be optimized for different proteins.[4]

- Slowly add the calculated volume of AF488 NHS ester stock solution to the antibody solution while gently vortexing.[11]
- Incubate the reaction for 1 hour at room temperature, protected from light.[4][11]
- Purification of the Conjugate:
 - Remove unconjugated dye by passing the reaction mixture over a desalting column (e.g., Sephadex G-25) equilibrated with PBS.[10]
 - Alternatively, dialyze the conjugate against PBS at 4°C with several buffer changes.[11]
 - Collect the fractions containing the labeled antibody.
- Storage:
 - Store the labeled antibody at 4°C, protected from light. For long-term storage, consider adding a preservative like sodium azide and a stabilizing protein like BSA.[11]

Quantitative Parameters for Antibody Conjugation:

Parameter	Recommended Value	Reference(s)
Antibody Concentration	2-10 mg/mL	[10]
Reaction Buffer pH	8.0-9.0	[2][10]
Dye:Protein Molar Ratio (starting)	10:1	[10]
Incubation Time	60 minutes	[4]
Incubation Temperature	Room Temperature	[4]

Diagram of Antibody Conjugation Workflow:



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